5-(4-fluorophenoxy)pyridine-2-carbonitrile
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Overview
Description
5-(4-fluorophenoxy)pyridine-2-carbonitrile: is an organic compound with the molecular formula C12H7FN2O. It is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further substituted with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenoxy)pyridine-2-carbonitrile typically involves the coupling of a fluorophenol derivative with a pyridine carbonitrile precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(4-fluorophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorophenoxy and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the aromatic rings .
Scientific Research Applications
Chemistry: In chemistry, 5-(4-fluorophenoxy)pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: Fluorine atoms can improve the bioavailability and metabolic stability of drugs, making this compound a valuable intermediate in drug discovery .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the presence of fluorine atoms for enhanced performance and durability .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenoxy)pyridine-2-carbonitrile and its derivatives involves interactions with specific molecular targets. The fluorine atoms can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
- 4-(4-fluorophenoxy)pyridine-2-carbonitrile
- 2-(4-fluorophenoxy)pyridine-3-carbonitrile
- 3-(4-fluorophenoxy)pyridine-4-carbonitrile
Comparison: Compared to similar compounds, 5-(4-fluorophenoxy)pyridine-2-carbonitrile is unique due to the position of the fluorophenoxy group on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and overall properties. The presence of the fluorine atom also imparts distinct electronic and steric effects, which can be advantageous in various applications .
Properties
CAS No. |
1312596-72-7 |
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Molecular Formula |
C12H7FN2O |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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